molecular formula C4H11ClN2O2S B8325500 (2-Dimethylaminoethyl)sulfamoyl chloride

(2-Dimethylaminoethyl)sulfamoyl chloride

Cat. No.: B8325500
M. Wt: 186.66 g/mol
InChI Key: UQBJISDRXZMOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Dimethylaminoethyl)sulfamoyl chloride is a specialized chemical reagent designed for advanced research and development, particularly in the field of medicinal chemistry. Its molecular structure, which incorporates a dimethylaminoethyl group linked to a sulfamoyl chloride moiety, makes it a valuable intermediate for the synthesis of novel compounds with potential biological activity. In laboratory settings, this reagent is primarily used to introduce the sulfamoyl functional group into target molecules, a key step in creating sulfonamide and sulfamate derivatives . These derivatives are of significant interest in drug discovery for their ability to interact with various biological targets. The dimethylamine pharmacophore is a recognized structural feature in numerous FDA-approved pharmaceuticals, contributing to properties such as enhanced solubility and the ability to form critical interactions with enzyme binding sites . Researchers can utilize this compound to develop new chemical entities for probing biological pathways or as potential candidates for a range of therapeutic areas. The reactive sulfamoyl chloride group allows for efficient modification of complex molecules, facilitating the exploration of structure-activity relationships. This compound is intended for use by qualified researchers in a controlled laboratory environment.

Properties

Molecular Formula

C4H11ClN2O2S

Molecular Weight

186.66 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]sulfamoyl chloride

InChI

InChI=1S/C4H11ClN2O2S/c1-7(2)4-3-6-10(5,8)9/h6H,3-4H2,1-2H3

InChI Key

UQBJISDRXZMOPS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNS(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfamoyl Chlorides

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula CAS No. Key Applications Notable Reactivity/Properties
(2-Dimethylaminoethyl)sulfamoyl chloride -CH₂CH₂N(CH₃)₂ C₄H₁₁ClN₂O₂S - Pharmaceutical intermediates Enhanced solubility due to tertiary amine; reacts with amines, alcohols
Dimethylsulfamoyl chloride -N(CH₃)₂ C₂H₆ClN₂O₂S 13360-57-1 Polymer synthesis, catalysts High electrophilicity; moderate yields in hydrosulfamoylation (60–80%)
Benzylmethylsulfamoyl chloride -CH₂C₆H₅ and -CH₃ C₈H₁₀ClNO₂S 36959-70-3 Peptide coupling, heterocycles 75% yield in alkene hydrosulfamoylation; steric hindrance affects reactivity
Pyrimidinyl sulfamoyl chlorides Heterocyclic (e.g., pyrimidinyl) Varies 4939-99-5 Herbicides (e.g., triazine derivatives) High herbicidal activity; reacts with pyrroles to form agrochemicals
Cyclic sulfamoyl chlorides (e.g., morpholine) Cyclic amine (e.g., morpholine) C₄H₈ClNO₃S - Bioactive molecules (e.g., CA inhibitors) 82% yield in radical-mediated reactions; cyclic structure enhances target binding

Table 2: Reaction Yields in Hydrosulfamoylation

Sulfamoyl Chloride Substrate Yield (%) Notes
This compound N-Phenylacrylamide 65–70 Tertiary amine improves solubility in DMA
Dimethylsulfamoyl chloride N-Phenylacrylamide 60–75 Lower steric hindrance favors reactivity
Benzylmethylsulfamoyl chloride N-Phenylacrylamide 75 Steric bulk reduces byproduct formation

Key Differentiators of this compound

Solubility and Bioavailability: The 2-dimethylaminoethyl group enhances water solubility, making it advantageous in drug design compared to hydrophobic analogs like benzylmethyl derivatives .

Dual Reactivity : The sulfamoyl chloride and tertiary amine moieties enable sequential reactions (e.g., sulfonamide formation followed by quaternization) .

Challenges : Purification difficulties due to hygroscopicity and side reactions with amines .

Q & A

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to lachrymatory vapors .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent exothermic reactions .

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